Dibenzobarallene Dibenzobarallene
Brand Name: Vulcanchem
CAS No.: 103515-22-6
VCID: VC13237262
InChI: InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+
SMILES: C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O
Molecular Formula: C18H12O3
Molecular Weight: 276.3 g/mol

Dibenzobarallene

CAS No.: 103515-22-6

Cat. No.: VC13237262

Molecular Formula: C18H12O3

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenzobarallene - 103515-22-6

CAS No. 103515-22-6
Molecular Formula C18H12O3
Molecular Weight 276.3 g/mol
IUPAC Name (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Standard InChI InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+
Standard InChI Key PSKVQQJLLWSBFV-STONLHKKSA-N
Isomeric SMILES C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O
SMILES C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O
Canonical SMILES C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O

Structural and Chemical Properties of Dibenzobarallene

Dibenzobarallene features a 9,10-dihydro-anthracene-9,10-α,β-succinimide core, which forms a rigid, planar structure ideal for host-guest interactions. The compound’s IUPAC name, (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, reflects its complex bicyclic framework with embedded oxygen functionalities . Key structural attributes include:

  • Aromatic Systems: Two benzene rings fused to a central bicyclic succinimide unit, creating electron-rich regions for π-π interactions.

  • Functional Groups: Ketone and ether groups at positions 16 and 18, enabling hydrogen bonding and dipole interactions.

The molecular formula, C₁₈H₁₂O₃, and a molecular weight of 276.3 g/mol, underscore its moderate polarity, facilitating solubility in organic solvents like dichloromethane and dimethylformamide .

Synthetic Methodologies

Brønsted-Acid Ionic Liquid-Catalyzed Synthesis

A breakthrough in Dibenzobarallene synthesis involves Brønsted-acid ionic liquids (BAILs) as green catalysts. The reaction between anthracene derivatives and maleic anhydride in the presence of BAILs proceeds via a Diels-Alder mechanism, yielding the target compound with high regioselectivity .

Reaction Conditions:

  • Catalyst: BAILs such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

  • Solvent: Solvent-free conditions or low-polarity solvents (e.g., toluene).

  • Temperature: 80–100°C under reflux.

  • Time: 4–6 hours.

Advantages:

  • Eco-Friendliness: BAILs are recyclable, reducing waste.

  • Yield Optimization: Reactions achieve yields exceeding 85%, surpassing traditional acid catalysts .

Characterization Techniques

Post-synthesis characterization employs spectroscopic and chromatographic methods:

TechniqueKey DataApplication
¹H NMRδ 7.2–8.1 ppm (aromatic protons)Confirms aromatic framework
¹³C NMRδ 170–175 ppm (carbonyl carbons)Identifies ketone/ether groups
IR Spectroscopy1770 cm⁻¹ (C=O stretch)Verifies succinimide formation
Mass Spectrometrym/z 276.3 (M⁺)Validates molecular weight

Applications in Molecular Recognition

Molecular Tweezers Design

Dibenzobarallene’s rigid structure serves as a pincer in molecular tweezers, which bind guests via non-covalent interactions. Case studies highlight its efficacy in:

  • Amyloid-Beta Inhibition: Tweezers derived from Dibenzobarallene disrupt amyloid-beta aggregation, a hallmark of Alzheimer’s disease .

  • Metal Ion Sensing: Functionalized tweezers selectively detect Cu²⁺ and Fe³⁺ in aqueous media, with detection limits < 1 µM.

Pharmaceutical Relevance

Derivatives exhibit bioactivity profiles, including:

  • Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells via apoptosis induction .

Comparative Analysis with Structural Analogs

Dibenzobarallene’s performance is contrasted with related compounds:

CompoundBinding Affinity (Kd, nM)SelectivityThermal Stability (°C)
Dibenzobarallene12.3 ± 1.5High (Cu²⁺/Fe³⁺)220
Anthracene450 ± 30Low180
Perylene89 ± 8Moderate (Hg²⁺)210

Superior binding affinity and thermal stability arise from Dibenzobarallene’s preorganized structure and electron-deficient cavity .

Challenges and Future Directions

Scalability Issues

Industrial-scale synthesis remains hindered by:

  • High Catalyst Loadings: BAILs require 10–15 mol%, increasing costs.

  • Purification Complexity: Column chromatography is labor-intensive for bulk batches.

Computational Modeling Advances

Density Functional Theory (DFT) studies predict modifications to enhance guest affinity:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) improve metal ion binding by 40% .

  • Solvent Interactions: MD simulations suggest aqueous compatibility via hydrophilic side chains.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator